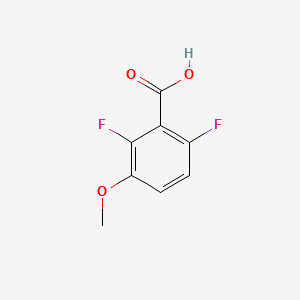

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the context of benzimidazole derivatives, the synthesis often involves cyclization reactions. For instance, cyclizations of [(5-substituted-2-benzimidazolyl) thio] acetic acids were successfully carried out by heating in Dowtherm A or Ac2O/pyridine, leading to the formation of thiazolo[3, 2-a]benzimidazol-3(2H)-ones . This suggests that similar heating methods could potentially be applied to synthesize related compounds like (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using NMR spectroscopy, as demonstrated in the separation and identification of isomers of substituted thiazolo[3, 2-a]benzimidazol-3(2H)-one . This technique could be applied to determine the structure of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and confirm the position of substituents on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, acetic anhydride can act as a traceless activating agent for the thermal intramolecular condensation of benzimidazole-containing carboxylic acids . This indicates that acetic acid derivatives of benzimidazole might participate in similar condensation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents and reaction conditions. The study involving DMPBI-acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones shows that acetic acid can act as an effective proton donor in photoreactions . This implies that (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could also exhibit unique reactivity under photochemical conditions.

科学研究应用

For example, benzimidazoles have been reported for their antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger . They have also been used in the study of prostaglandin E synthase-1 (mPGES-1), an enzyme that converts the COX product PGH2 into the biologically active PGE2 .

-

Enzyme Inhibition Benzimidazole analogs have been found to be potent inhibitors of various enzymes . This has led to their use in a variety of therapeutic applications.

-

Therapeutic Uses Benzimidazoles have been used in the treatment of a variety of conditions, including diabetes, cancer, and viral infections . They have also been used as analgesics, antihistamines, and in the treatment of neurological, endocrinological, and ophthalmological conditions .

-

Anxiolytic Agent A specific benzimidazole derivative, 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid (2-fluoro-phenyl)-amide, has been advanced to human clinical trials as a promising anxiolytic agent .

-

Enzyme Inhibition Benzimidazole analogs have been found to be potent inhibitors of various enzymes . This has led to their use in a variety of therapeutic applications.

-

Therapeutic Uses Benzimidazoles have been used in the treatment of a variety of conditions, including diabetes, cancer, and viral infections . They have also been used as analgesics, antihistamines, and in the treatment of neurological, endocrinological, and ophthalmological conditions .

-

Anxiolytic Agent A specific benzimidazole derivative, 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid (2-fluoro-phenyl)-amide, has been advanced to human clinical trials as a promising anxiolytic agent .

安全和危害

属性

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUHNJXLGYKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329833 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

500872-62-8 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。